molecular formula C12H14ClN3 B8399300 4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8399300
M. Wt: 235.71 g/mol
InChI Key: XKBUJWWXQIEDEA-UHFFFAOYSA-N
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Description

4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

4-chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C12H14ClN3/c13-12-9-7-11(8-1-4-14-5-2-8)16-10(9)3-6-15-12/h3,6-8,14,16H,1-2,4-5H2

InChI Key

XKBUJWWXQIEDEA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(N2)C=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (3.36 mL of 2.5M in hexanes, 8.4 mmol) was added dropwise to a stirring solution of (2-chloro-3-methylpyridin-4-yl)carbamic acid tert-butyl ester (0.971 g, 4 mmol) in THF (50 mL) at −78° C., under nitrogen. Warmed the reaction mixture to −20° C. for 15 minutes, before cooling back to −78° C. and adding a solution of 4-(methoxymethylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (1.089 g, 4 mmol) in THF (10 mL). Warmed the reaction slowly to room temperature over 2 hours, and quenched with 1N HCl (50 mL). Extracted into ethyl acetate, washed with saturated aqueous sodium hydrogencarbonate, and dried over magnesium sulfate. Flash column chromatography gave a 1:1 mixture, by NMR, of the ring open and ring closed tautomers of the required intermediate {4-[(tert-butoxycarbonylamino-2-chloropyridin-3-yl)acetyl]piperidine-1-carboxylic acid tert-butyl ester and 2-(1-tert-butoxycarbonylpiperidin-4-yl)-4-chloro-2-hydroxy-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester}. This material (845 mg, 1.88 mmol) was dissolved in methylene chloride (40 mL) and stirred vigorously at room temperature during the dropwise addition of trifluoroacetic acid (4 mL). After 2 hours the reaction mixture was concentrated to dryness, and flash column chromatographed on silica gel with ammonium hydroxide/methylene chloride/methanol to give the pure free base product as a white powder (420 mg, 1.76 mmol). 1H NMR (d4-MeOH) δ 7.87 (d, 1H), 7.31 (d, 1H), 6.39 (s, 1H), 3.52-3.45 (m, 2H), 3.20-3.09 (m, 3H), 2.36-2.25 (m, 2H), 2.04-1.88 (m, 2H). ESI MS (M+1)+: 236, 238 (Cl).
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
0.971 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.089 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
required intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-[(tert-butoxycarbonylamino-2-chloropyridin-3-yl)acetyl]piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(1-tert-butoxycarbonylpiperidin-4-yl)-4-chloro-2-hydroxy-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
845 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Five

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